![molecular formula C11H17NO B1382541 [2-Ethyl-6-(propan-2-yl)pyridin-3-yl]methanol CAS No. 1378571-26-6](/img/structure/B1382541.png)
[2-Ethyl-6-(propan-2-yl)pyridin-3-yl]methanol
Overview
Description
“[2-Ethyl-6-(propan-2-yl)pyridin-3-yl]methanol”, also known as PM061, is an organic compound that belongs to the class of pyridine carbinols. It has a molecular formula of C11H17NO and a molecular weight of 179.26 .
Physical And Chemical Properties Analysis
“[2-Ethyl-6-(propan-2-yl)pyridin-3-yl]methanol” has a molecular weight of 179.26 . Other physical and chemical properties such as boiling point and density are predicted to be 799.1±60.0 °C and 1.40±0.1 g/cm3 respectively .Scientific Research Applications
Protecting Group for Carboxylic Acids
- Application : 2-(Pyridin-2-yl)ethanol, a derivative of the target compound, has been identified as an effective protecting group for carboxylic acids. It can be selectively removed after polymerization, either chemically under alkaline conditions or thermally at temperatures above 110°C (Elladiou & Patrickios, 2012).
Spectroscopic Studies
- Application : Spectroscopic studies of related pyridine derivatives, such as 4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-6-methylbenzene-1,3-diol, show that molecular organization changes in different solvents and concentrations (Matwijczuk et al., 2018).
Maillard Reaction Product
- Application : A Maillard reaction product similar to the target compound has been detected in breads. Its concentration varies with the type of bread and the degree of toasting, and it has been shown to be bioavailable in intestinal cells (Chen, Dai, & Kitts, 2016).
Nickel Complexes Catalysis
- Application : Nickel complexes with bidentate N,O-type ligands that include pyridin-2-yl)methanol derivatives have been synthesized and applied in the catalytic oligomerization of ethylene (Kermagoret & Braunstein, 2008).
Antimicrobial Activity
- Application : Molecular derivatives, such as 3-(4-Chlorophenyl)-5-[4-propan-2-yl) phenyl-4, 5-dihydro-1H-pyrazol-1-yl] (pyridin-4-yl) methanone, have been investigated for antimicrobial activity, demonstrating both antibacterial and antifungal effects (Sivakumar et al., 2021).
Biocatalytic Synthesis
- Application : The compound S-(4-chlorophenyl)-(pyridin-2-yl) methanol has been synthesized in a liquid-liquid biphasic microreaction system, using recombinant E. coli as a whole-cell catalyst, demonstrating a green and efficient method (Chen et al., 2021).
properties
IUPAC Name |
(2-ethyl-6-propan-2-ylpyridin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-4-10-9(7-13)5-6-11(12-10)8(2)3/h5-6,8,13H,4,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKDKDVCKDYBVOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=N1)C(C)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-Ethyl-6-(propan-2-yl)pyridin-3-yl]methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



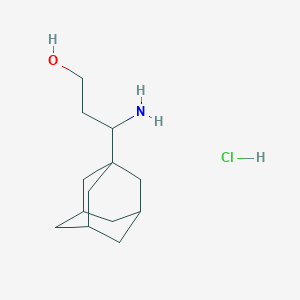
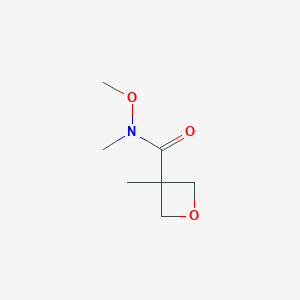
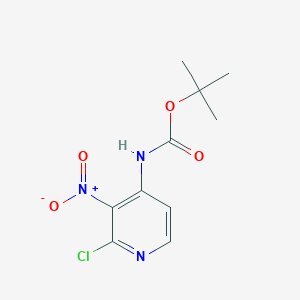



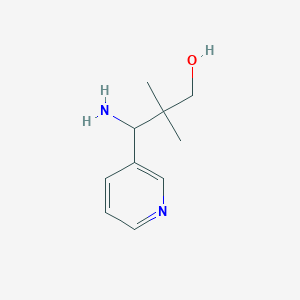
![[(2-Aminoethyl)imino]dimethyl-lambda6-sulfanone hydrochloride](/img/structure/B1382471.png)
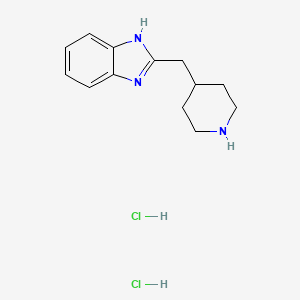

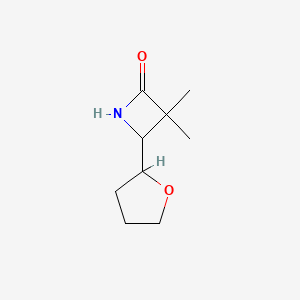
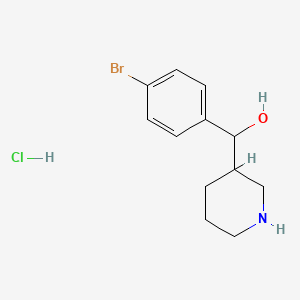
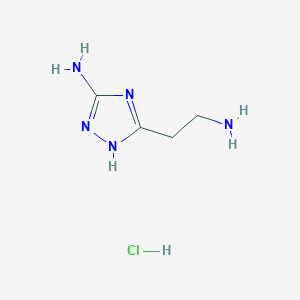
![1-Cyclopropyl-2-azaspiro[3.3]heptane hydrochloride](/img/structure/B1382481.png)